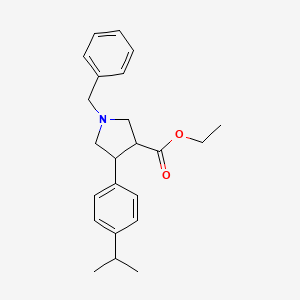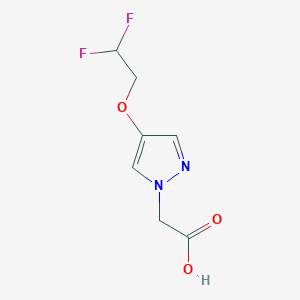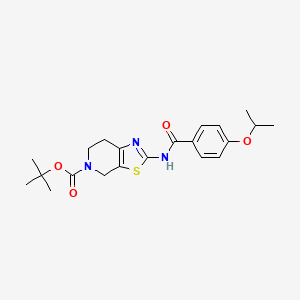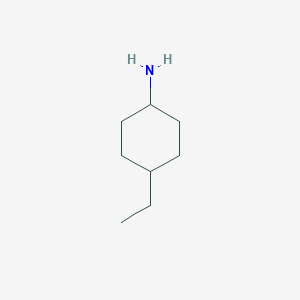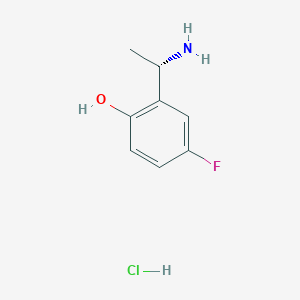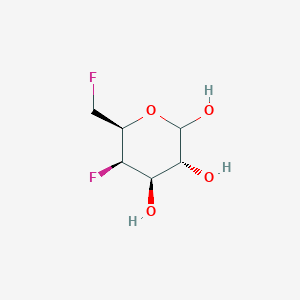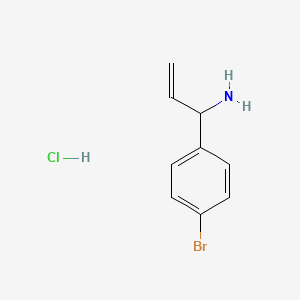
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is a chemical compound with the CAS Number: 233608-12-3 . It has a molecular weight of 248.55 and its IUPAC name is 1-(4-bromophenyl)prop-2-en-1-amine hydrochloride . The compound is stored at room temperature in an inert atmosphere and it is in solid form .
Molecular Structure Analysis
The InChI code for “1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is 1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride” is a solid at room temperature . It is stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Benzimidazoles : 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is used in the synthesis of various benzimidazoles. Research by Lygin and Meijere (2009) demonstrated that o-bromophenyl isocyanide reacts with primary amines to produce 1-substituted benzimidazoles under copper(I) iodide catalysis (Lygin & Meijere, 2009).
Electroanalytical Chemistry : Pletcher and Zappi (1989) explored the indirect anodic oxidation of amines mediated by brominated aryl amines, highlighting a potential application in synthetic chemistry (Pletcher & Zappi, 1989).
Crystallography and Structural Analysis
Crystal Structure and Hirshfeld Surface Analysis : The compound 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine was synthesized and studied for its crystal structure and Hirshfeld surface analysis by Nadaf et al. (2019). This study contributes to understanding the molecular interactions and stability of such compounds (Nadaf et al., 2019).
Nonlinear Optical Properties : Shkir et al. (2019) reported on the nonlinear optical properties of chalcone derivatives, including 1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. The study provides insights into the optoelectronic and charge transport properties of these compounds (Shkir et al., 2019).
Chemical Synthesis and Analysis
Synthesis of Tetrazol Amides : Yang et al. (2017) demonstrated an efficient synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine, followed by acylation to produce related amide derivatives. This represents a novel approach in organic synthesis (Yang et al., 2017).
Safety-Catch Nitrogen Protecting Group : The 9-(4-bromophenyl)-9-fluorenyl group, developed as a safety-catch amine protection, is an example of utilizing bromophenyl derivatives in synthetic organic chemistry, as explored by Surprenant and Lubell (2006) (Surprenant & Lubell, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFACMNOGHWGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride | |
CAS RN |
233608-12-3 |
Source


|
| Record name | Benzenemethanamine, 4-bromo-α-ethenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=233608-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-](/img/structure/B6592604.png)
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6592611.png)
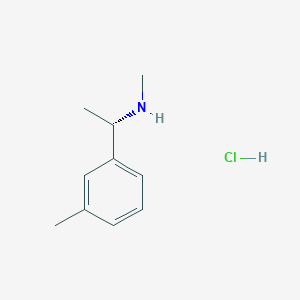

![ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6592650.png)


